molecular formula C19H21N3OS B2462696 2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide CAS No. 2309748-72-7

2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide

Cat. No.: B2462696
CAS No.: 2309748-72-7
M. Wt: 339.46
InChI Key: GUSKIRAWCAJDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide is a complex organic compound that features an indole ring, a thiophene ring, and a pyrrolidine ring

Properties

IUPAC Name

2-indol-1-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-19(13-22-9-5-16-3-1-2-4-18(16)22)20-17-6-8-21(12-17)11-15-7-10-24-14-15/h1-5,7,9-10,14,17H,6,8,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSKIRAWCAJDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=CC3=CC=CC=C32)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole derivative, the indole ring is functionalized to introduce the acetamide group.

    Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized separately, often through cyclization reactions involving amines and aldehydes or ketones.

    Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene moiety to the pyrrolidine ring.

    Final Coupling: The final step involves coupling the indole derivative with the thiophene-pyrrolidine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole or thiophene rings using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the acetamide group or the rings, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or thiophene rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents (e.g., bromine) for electrophilic substitution, or nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, useful in drug development and material science.

    Material Science: Its unique structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, in medicinal applications, it may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)acetamide: Similar structure but with a different position of the thiophene ring.

    2-(1H-indol-1-yl)-N-(1-(furan-3-ylmethyl)pyrrolidin-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-(1H-indol-1-yl)-N-(1-(benzyl)pyrrolidin-3-yl)acetamide: Similar structure but with a benzyl group instead of a thiophene ring.

Uniqueness

The uniqueness of 2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide lies in its specific combination of indole, thiophene, and pyrrolidine rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in drug design and material science.

Biological Activity

2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide is a complex organic compound notable for its potential biological activities. It features an indole ring, a thiophene ring, and a pyrrolidine moiety, making it of significant interest in medicinal chemistry and pharmaceutical research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indole Derivative : Starting from an indole precursor, various functional groups are introduced through electrophilic substitution.
  • Integration of the Thiophene and Pyrrolidine Rings : These rings are synthesized separately and then coupled with the indole derivative using cross-coupling reactions.
  • Final Coupling : The final step involves coupling the indole-thiophene-pyrrolidine intermediate with acetamide under specific conditions, often using a base like potassium carbonate in a polar aprotic solvent.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. This compound can modulate various biological pathways by binding to these targets, leading to alterations in their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism involved cell cycle arrest and apoptosis induction in various cancer cell lines, including HCT-116 (colon cancer) cells .
Cell LineIC50 (µM)Mechanism of Action
HCT-11612.5Induction of apoptosis
MCF-715.0Cell cycle arrest at G2/M phase
A54910.0Inhibition of proliferation

Anti-inflammatory Activity

In addition to anticancer effects, the compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokine production and modulate signaling pathways associated with inflammation.

Pharmacological Studies

Pharmacological evaluations have revealed that this compound possesses low cytotoxicity while exhibiting potent biological effects. For example:

  • Study Findings : In preclinical models, it was shown to reduce inflammation markers significantly without causing significant gastrointestinal toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.